molecular formula C13H9FO3 B6369248 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261893-43-9

2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6369248
CAS RN: 1261893-43-9
M. Wt: 232.21 g/mol
InChI Key: LQCGVMPAUAWDHY-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% (2-FHPB-95) is a fluoro-substituted phenylbenzoic acid commonly used in scientific research. It is a white, crystalline solid with a melting point of 185-188°C. The compound is highly soluble in water and slightly soluble in organic solvents such as ethanol and acetone. 2-FHPB-95 is used in a variety of scientific research applications due to its unique properties, including its ability to act as a catalyst in certain reactions, its ability to form complexes with metal ions, and its ability to act as an antioxidant.

Scientific Research Applications

2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It is used as a catalyst in organic reactions, as a complexing agent for metal ions, and as an antioxidant. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and other biochemical processes.

Mechanism of Action

2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% acts as a catalyst in organic reactions by forming a complex with metal ions. This complex facilitates the transfer of electrons between the metal ion and the substrate, allowing the reaction to occur. Additionally, 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% can act as an antioxidant by scavenging free radicals. This prevents the oxidation of organic molecules, which can lead to the formation of undesirable products.
Biochemical and Physiological Effects
2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant activities. In vivo studies have shown that 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% can reduce the incidence of certain types of cancer, improve cardiovascular health, and reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to work with in a variety of experiments. However, there are some limitations to using 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% in laboratory experiments. It is toxic and can cause skin and eye irritation, and it can be difficult to remove from the reaction mixture after the reaction is complete.

Future Directions

There are several potential future directions for research involving 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95%. For example, further studies could be conducted to explore the effects of 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% on other types of bacteria, fungi, and viruses. Additionally, further research could be conducted to explore the mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% and its ability to act as an antioxidant. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95%, such as its ability to reduce the risk of certain types of cancer. Finally, further research could be conducted to explore the potential side effects of 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% and its long-term safety.

Synthesis Methods

2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% can be synthesized from commercially available 3-fluoro-5-hydroxybenzoic acid. The synthesis of 2-(3-Fluoro-5-hydroxyphenyl)benzoic acid, 95% involves the reaction of 3-fluoro-5-hydroxybenzoic acid with aqueous sodium hydroxide and aqueous sodium bicarbonate. The reaction is carried out at a temperature of 80-90°C for a period of 1-2 hours. After the reaction is complete, the product is filtered off and washed with water. The product is then dried and recrystallized from ethanol.

properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCGVMPAUAWDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683271
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-43-9
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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